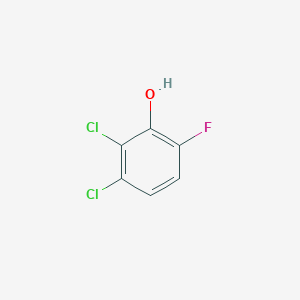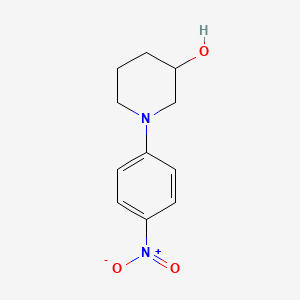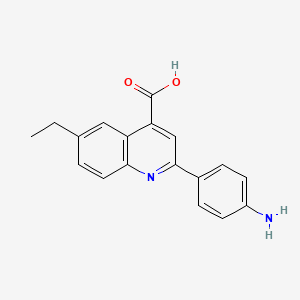
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Aminophenyl)acetic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It’s also known as 4-Aminophenethylamine .
Synthesis Analysis
There are several methods for synthesizing compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid”. For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involves the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid” can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The linear formula for “2-(4-Aminophenyl)acetic acid” is H2NC6H4CH2CO2H .
Chemical Reactions Analysis
Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
科学的研究の応用
Sensing Applications
Boronic acids, which include compounds like 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Antimicrobial Agents
A series of benzothiazole derivatives, which are structurally related to 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains, suggesting a similar potential for 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid derivatives .
Neuropharmacological Research
Compounds with an aminophenyl group, such as 4-(4-Aminophenyl)butyric acid, have been used to investigate the impact of drugs on the nervous system. By extension, 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be employed in neuropharmacological research to delve into cellular signaling pathways and explore enzyme-substrate interactions .
Protein Manipulation and Modification
The interaction of boronic acids with proteins is an area of significant growth. This includes their use in cell labeling, protein manipulation, and modification. The key interaction with diols allows for the development of novel biochemical tools for these purposes .
Separation Technologies
Boronic acids are also utilized in separation technologies. Their unique properties allow for the electrophoresis of glycated molecules and can be employed as building materials for microparticles in analytical methods .
Therapeutics Development
The interaction of boronic acids with various biological molecules makes them suitable candidates for the development of therapeutics. This includes their use in polymers for the controlled release of insulin and other drugs .
Biochemical Tool for Signaling Pathways
Boronic acids have been reviewed for their use as biochemical tools, including interference in signaling pathways and enzyme inhibition. This suggests that 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be used in similar applications to modulate biological processes .
Cell Delivery Systems
The ability of boronic acids to form complexes with diols also extends to their use in cell delivery systems. This could involve the delivery of drugs or genetic material into cells, leveraging the compound’s ability to interact with cell surface molecules .
Safety and Hazards
作用機序
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains
Mode of Action
Related compounds have been suggested to exert their effects through membrane perturbation and intracellular interactions . This could involve disrupting the integrity of the bacterial cell membrane or interfering with essential intracellular processes, leading to bacterial cell death.
Biochemical Pathways
It’s known that heterocyclic aromatic amines, which this compound is a part of, undergo metabolic activation by n-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in dna damage and genotoxicity .
Pharmacokinetics
These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .
Result of Action
Related compounds have shown potent antibacterial activity, suggesting that this compound may also exert bactericidal effects .
特性
IUPAC Name |
2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUHLACAQIMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

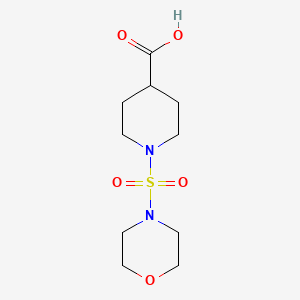
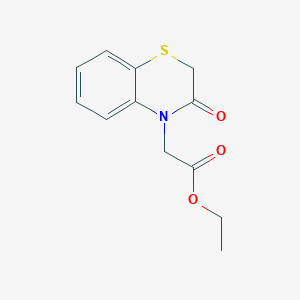
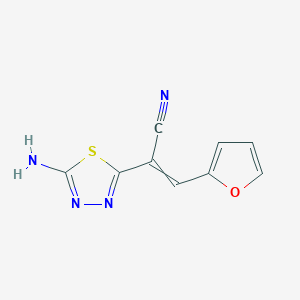
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

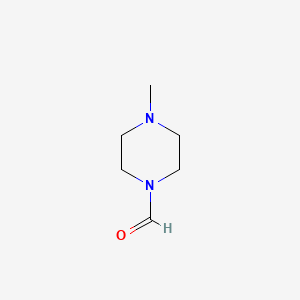
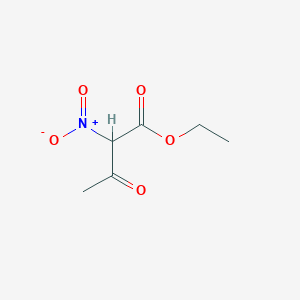
![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)


